2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile
Description
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Properties
IUPAC Name |
2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8F9N3O/c20-17(21,22)13-7-15(18(23,24)25)31-16-11(13)5-6-14(30-16)12(8-29)9-1-3-10(4-2-9)32-19(26,27)28/h1-7,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEDLJRDDMSZJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8F9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H11F6N3O
- Molecular Weight : 411.3 g/mol
- CAS Number : [Specific CAS number not provided in search results]
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its effects on different biological targets.
Antitumor Activity
Research indicates that compounds related to 1,8-naphthyridine derivatives exhibit significant antitumor properties. For instance, a study demonstrated that specific naphthyridine derivatives inhibited the proliferation of cancer cell lines, suggesting a potential role in cancer therapy. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes related to cancer and metabolic diseases. For example, it has shown promising results in inhibiting 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme implicated in steroid metabolism and associated with various cancers .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzyme Activity : By targeting specific enzymes like 17β-HSD, the compound may alter steroid metabolism and influence cancer cell growth.
- Induction of Apoptosis : Studies have shown that naphthyridine derivatives can trigger apoptotic pathways in cancer cells, leading to decreased viability .
Case Studies
Several case studies have highlighted the effectiveness of naphthyridine derivatives in preclinical models:
-
Study on Breast Cancer Cells :
- Researchers evaluated the impact of naphthyridine derivatives on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 500 nM after 48 hours of treatment.
- Mechanism : The study suggested that the compound induced apoptosis through caspase activation.
-
Study on Prostate Cancer :
- A related study investigated the effects on prostate cancer cell lines and found similar apoptotic effects. The compound was noted to significantly reduce androgen receptor signaling, which is crucial for prostate cancer progression.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Several studies have indicated that compounds with similar structures exhibit potent anticancer properties. For instance, derivatives of naphthyridine have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis .
- A specific study highlighted the synthesis of naphthyridine derivatives that demonstrated selective activity against leukemia cell lines, suggesting that the trifluoromethyl groups enhance biological activity by increasing lipophilicity and metabolic stability .
- Antimicrobial Properties
-
Inhibitors of Enzymatic Activity
- The compound has been investigated for its potential as an inhibitor of various enzymes involved in metabolic pathways. For example, compounds similar to this have been shown to inhibit 17β-hydroxysteroid dehydrogenase (17β-HSD), which is crucial in steroid metabolism and is a target for treating hormone-dependent cancers .
Materials Science Applications
-
Fluorinated Polymers
- The unique properties of trifluoromethyl groups make this compound suitable for incorporation into polymers that require enhanced chemical resistance and thermal stability. Fluorinated polymers are used in coatings, adhesives, and electronic components due to their superior performance characteristics .
- Sensors
Agricultural Chemistry Applications
- Pesticides
- Plant Growth Regulators
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for this compound, and how can experimental conditions be optimized?
The synthesis of this compound likely involves multi-step reactions, including nitration and trifluoromethylation, given the presence of electron-withdrawing groups. A methodological approach combines computational reaction path searches (e.g., quantum chemical calculations) with iterative experimental feedback to optimize conditions. For example, ICReDD's workflow uses quantum mechanics to predict intermediates and transition states, followed by experimental validation under controlled temperatures and acidic conditions to achieve selective functionalization . Industrial-scale methods, such as continuous flow reactors, can enhance reproducibility and purity .
Q. How can researchers characterize the molecular structure and purity of this compound?
Advanced analytical techniques are critical:
- X-ray crystallography : Resolve the 3D structure by analyzing single crystals grown via slow evaporation. Parameters like bond angles and disorder in residues can be quantified using diffraction data collected at low temperatures (e.g., 100 K) .
- NMR spectroscopy : Use and NMR to confirm the positions of trifluoromethyl and trifluoromethoxy groups. Chemical shifts around 110-120 ppm (for nitrile carbons) and distinct splitting patterns for fluorine atoms are diagnostic .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
Q. What safety protocols should be followed during handling and storage?
This compound likely requires stringent safety measures due to its fluorinated and nitrile groups:
- GHS hazards : Anticipate skin/eye irritation (Category 2) and acute toxicity (Category 4). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis or decomposition .
Advanced Research Questions
Q. How can computational methods improve the design of reactions involving this compound?
Integrate quantum mechanical calculations (e.g., DFT) to model reaction pathways and identify rate-limiting steps. For example:
- Use reaction path search algorithms to predict intermediates in trifluoromethylation or cross-coupling reactions .
- Apply machine learning to analyze experimental datasets (e.g., solvent effects, catalyst loading) and refine condition scoping. ICReDD’s feedback loop between computation and experiment reduces trial-and-error cycles by >50% .
Q. What mechanistic insights explain the compound’s reactivity in catalytic systems?
The electron-deficient naphthyridine core and nitrile group may act as ligands in transition metal catalysis. Methodologies to study this include:
- DFT calculations : Map electron density distributions to identify reactive sites (e.g., nitrile coordination to Pd or Ni centers) .
- Kinetic isotope effects (KIE) : Probe whether hydrogen transfer or electron-deficient aromatic interactions dominate in reactions like C–H activation .
Q. What are potential applications in materials science or medicinal chemistry?
- Fluorinated ligands : The trifluoromethyl groups enhance thermal stability and electron-withdrawing properties, making the compound suitable for designing catalysts in OLEDs or photovoltaic materials .
- Drug discovery : The naphthyridine scaffold is prevalent in kinase inhibitors. Use structure-activity relationship (SAR) studies to modify substituents and assess binding affinity via molecular docking .
Methodological Tables
Table 1: Key Analytical Parameters for Structural Confirmation
| Technique | Parameters | Reference |
|---|---|---|
| X-ray Crystallography | Space group: P, R factor: <0.066, Data-to-parameter ratio: 10.6 | |
| NMR | δ ≈ -60 to -70 ppm (CF), splitting due to coupling with adjacent groups |
Table 2: Computational Tools for Reaction Optimization
| Method | Application | Reference |
|---|---|---|
| Quantum Chemical Calculations | Predict transition states for nitration/trifluoromethylation steps | |
| Machine Learning | Optimize solvent/catalyst combinations from historical data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
